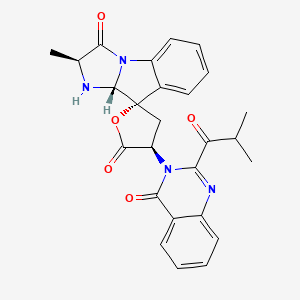![molecular formula C16H12Br2O2 B14603684 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) CAS No. 60037-75-4](/img/structure/B14603684.png)
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) is a useful research compound. Its molecular formula is C16H12Br2O2 and its molecular weight is 396.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) involves the reaction of 4-bromoacetophenone with biphenyl in the presence of a catalyst. The reaction typically occurs under alkaline conditions with the addition of an organic solvent. The process can be optimized by adjusting the experimental conditions to improve the yield .
Industrial Production Methods:
Analyse Des Réactions Chimiques
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[][1].
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a key intermediate in the synthesis of antiviral drugs, particularly those used to treat hepatitis C.
Industry: The compound is used in the production of dyes, fluorescent dyes, and additives for coatings, plastics, and rubber[][1].
Comparaison Avec Des Composés Similaires
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) is unique due to its biphenyl structure and the presence of two bromoacetyl groups. Similar compounds include:
4,4’-Bis(2-chloroacetyl)biphenyl: This compound has chlorine atoms instead of bromine atoms, making it less reactive in nucleophilic substitution reactions.
4,4’-Bis(2-iodoacetyl)biphenyl: This compound has iodine atoms, which are more reactive than bromine atoms, making it more suitable for certain types of reactions.
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a triazinane core structure, making it structurally different but functionally similar in terms of reactivity.
Propriétés
Numéro CAS |
60037-75-4 |
|---|---|
Formule moléculaire |
C16H12Br2O2 |
Poids moléculaire |
396.07 g/mol |
Nom IUPAC |
2-bromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-8H,9-10H2 |
Clé InChI |
OFZVKDUTSQQTDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)


methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

